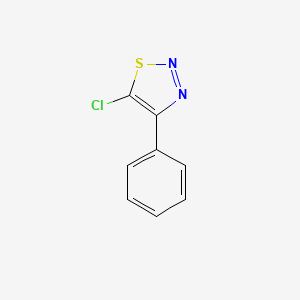

5-Chloro-4-phenyl-1,2,3-thiadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-4-phenylthiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2S/c9-8-7(10-11-12-8)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQCPDDVZJOHPAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SN=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377063 | |

| Record name | 5-chloro-4-phenyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53646-00-7 | |

| Record name | 5-Chloro-4-phenyl-1,2,3-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53646-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-chloro-4-phenyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 5-Chloro-4-phenyl-1,2,3-thiadiazole

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Chloro-4-phenyl-1,2,3-thiadiazole

Abstract

This technical guide provides a comprehensive overview of the synthesis and structural elucidation of 5-Chloro-4-phenyl-1,2,3-thiadiazole, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,3-thiadiazole scaffold is a privileged structure known for a wide array of biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3] This document details a robust two-step synthetic pathway commencing with the Hurd-Mori synthesis to construct the core 4-phenyl-1,2,3-thiadiazole ring, followed by regioselective chlorination. We provide an in-depth explanation of the chemical principles, a step-by-step experimental protocol, and a complete guide to the characterization of the final product using modern spectroscopic techniques. This guide is intended for researchers, scientists, and professionals in drug development seeking to synthesize and study this class of compounds.

Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold

Heterocyclic compounds form the backbone of modern pharmaceuticals and agrochemicals. Among them, the 1,2,3-thiadiazole ring system has garnered substantial attention for its diverse pharmacological profile.[4] These five-membered heterocycles, containing one sulfur and two adjacent nitrogen atoms, serve as versatile pharmacophores in the design of novel therapeutic agents.[1][5] Their derivatives have demonstrated a broad spectrum of bioactivities, acting as plant activators, fungicides, and potent agents against various microbial and viral infections.[2][6]

5-Chloro-4-phenyl-1,2,3-thiadiazole is a key derivative that combines the stable thiadiazole core with a phenyl group, enhancing lipophilicity, and a strategically placed chlorine atom. The introduction of a halogen can significantly modulate a molecule's biological activity, metabolic stability, and binding affinity to target proteins. This guide provides a detailed protocol for its synthesis and an authoritative framework for its structural confirmation.

Synthesis of 5-Chloro-4-phenyl-1,2,3-thiadiazole

The synthesis is logically approached in two primary stages: first, the construction of the 4-phenyl-1,2,3-thiadiazole core using the classical Hurd-Mori reaction, and second, the direct chlorination at the C5 position.

Synthetic Pathway Overview

The overall transformation begins with a readily available ketone, acetophenone, which is converted to its corresponding semicarbazone. This intermediate possesses the requisite α-methylene group and N-N bond to undergo cyclization with thionyl chloride, a hallmark of the Hurd-Mori synthesis.[7][8] The resulting 4-phenyl-1,2,3-thiadiazole is then chlorinated to yield the target compound.

Caption: Overall synthetic pathway for 5-Chloro-4-phenyl-1,2,3-thiadiazole.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of Acetophenone Semicarbazone

-

Protocol:

-

Dissolve acetophenone (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in a mixture of ethanol and water.

-

Add sodium acetate (1.5 eq) to the solution to neutralize the HCl and liberate the free semicarbazide base.

-

Heat the mixture to reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath. The product will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

-

-

Expertise & Causality: The formation of the semicarbazone is a critical prerequisite for the Hurd-Mori reaction. Semicarbazide is chosen for its stability and ability to readily form a crystalline hydrazone derivative. The α-methylene group of the original acetophenone is now activated for the subsequent cyclization step.

Step 2: Synthesis of 4-Phenyl-1,2,3-thiadiazole (Hurd-Mori Cyclization)

-

Protocol:

-

Suspend the dried acetophenone semicarbazone (1.0 eq) in an inert solvent such as dichloromethane (DCM).

-

Cool the suspension to 0°C in an ice bath.

-

Add thionyl chloride (SOCl₂, 2.0-3.0 eq) dropwise to the stirred suspension. The reaction is exothermic and generates HCl gas, so it must be performed in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.[3]

-

Carefully quench the reaction by pouring it over crushed ice.

-

Separate the organic layer, wash it with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude material by column chromatography or recrystallization from a suitable solvent (e.g., ethanol or hexane).

-

-

Expertise & Causality: Thionyl chloride serves a dual purpose: it acts as a dehydrating agent and provides the sulfur atom for the thiadiazole ring.[7] The reaction proceeds through the formation of an N-thionylhydrazone intermediate which then undergoes thermal cyclization and elimination of HCl to form the aromatic 1,2,3-thiadiazole ring system. The use of excess thionyl chloride ensures the reaction goes to completion.

Step 3: Synthesis of 5-Chloro-4-phenyl-1,2,3-thiadiazole

-

Protocol:

-

Dissolve the purified 4-phenyl-1,2,3-thiadiazole (1.0 eq) in a suitable inert solvent like carbon tetrachloride or chloroform.

-

Add sulfuryl chloride (SO₂Cl₂, 1.1 eq) dropwise at room temperature. A radical initiator such as AIBN or benzoyl peroxide may be added to facilitate the reaction, or it can be initiated by UV light.

-

Stir the reaction at room temperature or gentle heat (40-50°C) until TLC analysis indicates the complete consumption of the starting material.

-

Remove the solvent under reduced pressure.

-

Purify the resulting residue by recrystallization from hexane or ethanol to yield pure 5-Chloro-4-phenyl-1,2,3-thiadiazole.

-

-

Expertise & Causality: The C5 position of the 4-phenyl-1,2,3-thiadiazole is electron-rich and susceptible to electrophilic or radical halogenation. Sulfuryl chloride is an effective chlorinating agent for such systems. The reaction conditions are chosen to favor mono-chlorination at the desired position.

Characterization and Structural Elucidation

A combination of spectroscopic methods is required to unambiguously confirm the structure and assess the purity of the synthesized 5-Chloro-4-phenyl-1,2,3-thiadiazole. This multi-faceted approach forms a self-validating system for structural confirmation.

Caption: Workflow for the characterization and structural validation.

Physical Properties

-

Appearance: Typically a white to off-white crystalline solid.

-

Melting Point: A sharp melting point is indicative of high purity. The literature value should be consulted for comparison.

Spectroscopic Data Summary

The following table summarizes the expected data from key spectroscopic analyses.

| Technique | Expected Observations | Interpretation |

| ¹H NMR | δ 7.5-8.0 ppm (multiplet, 5H) | Phenyl group protons. |

| ¹³C NMR | δ 128-135 ppm (multiple signals) | Phenyl group carbons. |

| δ ~145-155 ppm (2 signals) | C4 and C5 carbons of the thiadiazole ring. | |

| Mass Spec. (EI) | m/z ~196 (M⁺), ~198 (M⁺+2) | Molecular ion peak (C₈H₅ClN₂S). The ~3:1 ratio of M⁺ to M⁺+2 is characteristic of a single chlorine atom. |

| Key Fragments: [M-N₂]⁺, [C₆H₅]⁺ | Loss of nitrogen gas, phenyl cation. | |

| IR Spectroscopy | ~3100-3000 cm⁻¹ (weak) | Aromatic C-H stretching. |

| ~1600, 1480 cm⁻¹ (medium) | Aromatic C=C stretching. | |

| ~1550-1450 cm⁻¹ (medium) | C=N stretching within the thiadiazole ring. |

Data Interpretation as a Self-Validating System

-

¹H and ¹³C NMR establish the carbon-hydrogen framework, confirming the presence of a mono-substituted phenyl ring and the correct number of carbons for the heterocyclic core.

-

Mass Spectrometry provides the molecular weight, confirming the elemental formula (C₈H₅ClN₂S). Critically, the isotopic pattern for chlorine provides definitive evidence of its incorporation into the structure.[9]

-

IR Spectroscopy confirms the presence of key functional groups, such as the aromatic ring and the C=N bonds of the thiadiazole, while confirming the absence of starting material functionalities (e.g., C=O from acetophenone or N-H from the hydrazone).

Together, these techniques provide interlocking evidence that validates the synthesis of the correct target molecule, 5-Chloro-4-phenyl-1,2,3-thiadiazole, at a high degree of purity.

Applications and Future Directions

The 1,2,3-thiadiazole moiety is a well-established "plant activator," inducing systemic acquired resistance (SAR) in crops. The title compound, as a derivative, could be explored for novel agrochemical applications.[2] In medicinal chemistry, its structural alerts and potential as a building block for more complex molecules make it a valuable target. The introduction of the 5-chloro substituent provides a reactive handle for further synthetic modifications, such as nucleophilic aromatic substitution reactions, opening pathways to diverse libraries of novel compounds for drug discovery screening.[4]

Conclusion

This guide has outlined a reliable and well-understood pathway for the synthesis of 5-Chloro-4-phenyl-1,2,3-thiadiazole. By leveraging the Hurd-Mori reaction for the core ring formation followed by a direct chlorination, the target compound can be obtained in good yield. The comprehensive characterization workflow presented ensures that researchers can confidently verify the structure and purity of their material. The proven biological relevance of the 1,2,3-thiadiazole scaffold makes this compound and its derivatives promising candidates for further investigation in both agricultural and pharmaceutical research.

References

-

Hurd–Mori 1,2,3-thiadiazole synthesis. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

-

Shafi, S., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742. [Link]

-

Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. [Link]

-

Kranjčec, M., et al. (2015). Synthesis of Pyrrolo[2,3-d][1][7][10]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Molecules, 20(7), 11993-12006. [Link]

-

Shawali, A. S., et al. (2013). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. ResearchGate. [Link]

-

Rojas, A., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules, 28(22), 7591. [Link]

-

Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. (2013). Semantic Scholar. [Link]

-

Ayrim, N. B., et al. (2021). Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[7][10][11]thiadiazol-2-yl] derivatives as new antimicrobial agents. Journal of Physics: Conference Series, 1853, 012041. [Link]

-

Ayrim, N. B., et al. (2021). Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[7][10][11]thiadiazol-2-yl] derivatives as new antimicrobial agents. ResearchGate. [Link]

-

Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (2013). Journal of Chemical and Pharmaceutical Research. [Link]

-

The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold. (2023). National Institutes of Health. [Link]

-

Synthesis of 4,5-Diphenyl-1,2,3-thiadiazole (3). (n.d.). PrepChem.com. [Link]

-

Recent Developments in the Chemistry of 1,2,3-Thiadiazoles. (2018). ResearchGate. [Link]

-

Babalola, B. S., et al. (2024). Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. Bioorganic & Medicinal Chemistry, 114, 117876. [Link]

-

Thiadiazoles and Their Properties. (2020). ISRES Publishing. [Link]

-

Mass spectra of thiadiazole derivatives 1, 2, and 3. (2019). ResearchGate. [Link]

Sources

- 1. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update | MDPI [mdpi.com]

- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

5-Chloro-4-phenyl-1,2,3-thiadiazole CAS number 53646-00-7 properties

An In-depth Technical Guide to 5-Chloro-4-phenyl-1,2,3-thiadiazole (CAS 53646-00-7)

Abstract: This document provides a comprehensive technical overview of 5-Chloro-4-phenyl-1,2,3-thiadiazole, a heterocyclic compound of significant interest to the chemical, pharmaceutical, and material science sectors. The 1,2,3-thiadiazole scaffold is a recognized pharmacophore, and this particular halogenated derivative serves as a versatile intermediate for the synthesis of novel molecular entities. This guide delves into the compound's synthesis, physicochemical properties, spectral characteristics, chemical reactivity, and potential applications, with a focus on its utility in drug discovery and development. All protocols and claims are substantiated by authoritative references to ensure scientific integrity.

Introduction and Significance

The 1,2,3-thiadiazole ring system is a five-membered aromatic heterocycle containing two nitrogen atoms, one sulfur atom, and two carbon atoms. Derivatives of this scaffold have garnered substantial attention due to their wide spectrum of biological activities, including antimicrobial, antiviral, antitumor, and herbicidal properties.[1][2][3] The title compound, 5-Chloro-4-phenyl-1,2,3-thiadiazole, is distinguished by two key features: a phenyl group at the 4-position and a chlorine atom at the 5-position. The phenyl group often modulates biological activity and physicochemical properties, while the chloro substituent is a synthetically valuable reactive handle. Halogenated thiadiazoles are crucial intermediates, as the halogen atom can be readily displaced by a variety of nucleophiles, enabling the generation of diverse compound libraries for screening and development.[4] This guide elucidates the core scientific principles and practical methodologies associated with this valuable chemical building block.

Synthesis and Mechanistic Considerations

The construction of the 1,2,3-thiadiazole ring is classically achieved via the Hurd-Mori synthesis.[5][6] This reaction involves the cyclization of α-methylene ketone hydrazones with thionyl chloride (SOCl₂). The thionyl chloride acts as both the sulfur source and the dehydrating cyclization agent.[7][8] While a direct Hurd-Mori synthesis starting from an appropriately substituted hydrazone is feasible, a more targeted synthesis of 5-Chloro-4-phenyl-1,2,3-thiadiazole often involves the chemical modification of a pre-formed thiadiazole ring.

A plausible and efficient laboratory-scale synthesis proceeds from 4-phenyl-1,2,3-thiadiazol-5-amine, as referenced in chemical databases.[9] This approach utilizes a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for converting an amino group into a halide.

Experimental Protocol: Synthesis via Diazotization-Chlorination

This protocol describes the conversion of 4-phenyl-1,2,3-thiadiazol-5-amine to the target compound.

Causality: The protocol's effectiveness hinges on the in situ formation of a diazonium salt from the primary amine precursor. This diazonium intermediate is highly unstable and readily undergoes nucleophilic substitution with chloride ions, catalyzed by copper(I) chloride, to yield the desired 5-chloro derivative. The use of low temperatures is critical to prevent the premature decomposition of the diazonium salt.

Step-by-Step Methodology:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-phenyl-1,2,3-thiadiazol-5-amine (1.0 eq) in a 6M solution of hydrochloric acid (HCl).

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water.

-

Add the NaNO₂ solution dropwise to the amine suspension, ensuring the temperature is maintained below 5 °C. The reaction is exothermic.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

-

-

Sandmeyer Reaction (Chlorination):

-

In a separate beaker, prepare a solution of copper(I) chloride (CuCl) (1.2 eq) in concentrated HCl.

-

Cool this catalyst solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the cold CuCl solution with continuous stirring.

-

Observe for the evolution of nitrogen gas, which indicates the progression of the reaction.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours until gas evolution ceases.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a larger volume of cold water.

-

Extract the aqueous mixture three times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 5-Chloro-4-phenyl-1,2,3-thiadiazole.

-

Synthesis Workflow Diagram

Caption: Synthesis of 5-Chloro-4-phenyl-1,2,3-thiadiazole.

Physicochemical and Spectral Properties

The accurate characterization of a compound is fundamental for its application in research and development. The following table summarizes the key properties of 5-Chloro-4-phenyl-1,2,3-thiadiazole.

| Property | Value | Source(s) |

| CAS Number | 53646-00-7 | [9] |

| Molecular Formula | C₈H₅ClN₂S | [9] |

| Molecular Weight | 196.66 g/mol | [9] |

| Monoisotopic Mass | 195.986197 Da | [9] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Appearance | Typically an off-white to yellow solid | Inferred |

| Solubility | Expected to be soluble in common organic solvents (DCM, Chloroform, Acetone, THF) and poorly soluble in water. | Inferred |

Predicted Spectral Analysis

While experimental spectra for this specific compound are not widely published, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.[10][11][12]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to be dominated by signals from the phenyl group. These protons would likely appear as a multiplet in the aromatic region, approximately δ 7.4-8.0 ppm. The exact chemical shifts and splitting patterns will depend on the solvent used.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display six distinct signals. Four signals will correspond to the carbons of the phenyl ring (with two being of double intensity due to symmetry), appearing between δ 125-140 ppm. Two additional signals will correspond to the C4 and C5 carbons of the thiadiazole ring. The C4 carbon (attached to the phenyl group) and the C5 carbon (attached to the chlorine atom) will likely resonate in the range of δ 140-160 ppm.

-

MS (Mass Spectrometry): The mass spectrum will provide the molecular weight. A key diagnostic feature will be the isotopic pattern of the molecular ion peak (M⁺). Due to the presence of one chlorine atom, there will be two peaks: one for the ³⁵Cl isotope (M) and one for the ³⁷Cl isotope (M+2), with a characteristic intensity ratio of approximately 3:1.[13]

-

IR (Infrared Spectroscopy): The IR spectrum would show characteristic absorption bands corresponding to the functional groups present:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1600, 1580, 1500 cm⁻¹: Aromatic C=C ring stretching.

-

~1450-1400 cm⁻¹: C=N stretching from the thiadiazole ring.

-

~800-700 cm⁻¹: C-Cl stretching.

-

Chemical Reactivity and Applications in Drug Development

The primary utility of 5-Chloro-4-phenyl-1,2,3-thiadiazole in synthetic chemistry stems from the reactivity of the C5-Cl bond. The thiadiazole ring is electron-withdrawing, which activates the C5 position for nucleophilic aromatic substitution (SₙAr).

This reactivity allows for the facile introduction of a wide variety of functional groups by reacting the compound with different nucleophiles, such as amines, alcohols, thiols, and carbanions. This makes it an ideal scaffold for generating libraries of novel compounds for high-throughput screening in drug discovery programs. Given that many 1,3,4-thiadiazole derivatives bearing a 4-chlorophenyl moiety exhibit potent anticancer activity, this 1,2,3-thiadiazole isomer is a highly attractive starting material for analogous research.[12][14]

Reactivity Workflow Diagram

Caption: Nucleophilic substitution at the C5 position.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[15]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15][16] Avoid contact with skin and eyes.

-

Fire Safety: The compound is likely combustible. Use appropriate extinguishing media such as dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[15]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

5-Chloro-4-phenyl-1,2,3-thiadiazole is a valuable heterocyclic intermediate with significant potential for application in medicinal chemistry and materials science. Its straightforward synthesis and, most importantly, the reactive chlorine at the C5 position make it an ideal starting point for the development of novel, diverse molecular structures. Researchers in drug development can leverage this compound as a core scaffold to explore new therapeutic agents, building upon the established biological activities of the broader thiadiazole family.

References

- Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society.

-

Al-Sanea, M. M., & Abdel-Aziz, A. A. M. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences. [Link]

-

Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2025). MDPI. [Link]

-

Synthesis of 1,2,3-thiadiazoles. Organic Chemistry Portal. [Link]

-

Different methods for the preparation of 1,2,3‐thiadiazoles. (2021). ResearchGate. [Link]

-

Turner, M., et al. (2010). Synthesis of Pyrrolo[2,3-d][1][5][7]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Molecules. [Link]

-

A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. ResearchGate. [Link]

-

Al-Zaydi, K. M., et al. (2018). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules. [Link]

-

Abdel-Wahab, B. F., et al. (2019). New Route Synthesis of Thiadiazoles, Bisthiadiazoles, Thiadiazolotriazines, and Pyrazolothiadiazoles Based on Hydrazonoyl Halides and Dihydrazinylthiadiazole. Molecules. [Link]

-

Thiadiazoles and Their Properties. (2021). ISRES Publishing. [Link]

-

Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. [Link]

-

Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[1][5][17]thiadiazol-2-yl] derivatives as new antimicrobial agents. (2021). ResearchGate. [Link]

-

El-Masry, A. H., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules. [Link]

-

Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[1][5][17]thiadiazol-2-yl] derivatives as new antimicrobial agents. (2021). ProQuest. [Link]

-

Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. [Link]

-

5-Chloro-4-phenyl-1,2,3-thiadiazole_53646-00-7. Hairui Chemical. [Link]

-

Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. (2021). Letters in Applied NanoBioScience. [Link]

-

Understanding the Application of 3-Bromo-5-chloro-1,2,4-thiadiazole in Synthesis. Autech Industry Co., Limited. [Link]

-

Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. International Journal of Medicinal Chemistry. [Link]

-

SAFETY DATA SHEET. (2023). Fisher Scientific. [Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2022). MDPI. [Link]

-

1,2,4-Thiadiazole, 5-chloro-3-phenyl- [FTIR]. SpectraBase. [Link]

-

1,2,4-Thiadiazole, 5-chloro-3-phenyl-. SpectraBase. [Link]

-

Mass spectra of thiadiazole derivatives 1, 2, and 3. ResearchGate. [Link]

-

5-Chloro-3-methyl-1,2,4-thiadiazole. PubChem. [Link]

-

13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry. [Link]

-

NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory, India. [Link]

Sources

- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New Route Synthesis of Thiadiazoles, Bisthiadiazoles, Thiadiazolotriazines, and Pyrazolothiadiazoles Based on Hydrazonoyl Halides and Dihydrazinylthiadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 6. isres.org [isres.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [wap.guidechem.com]

- 10. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents | MDPI [mdpi.com]

- 15. Page loading... [wap.guidechem.com]

- 16. fishersci.com [fishersci.com]

- 17. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]

An In-Depth Technical Guide on the Initial Biological Screening of 5-Chloro-4-phenyl-1,2,3-thiadiazole Derivatives

Foreword: Unlocking the Therapeutic Potential of the 1,2,3-Thiadiazole Scaffold

The 1,2,3-thiadiazole ring system, a five-membered aromatic heterocycle, represents a privileged scaffold in medicinal and agricultural chemistry.[1] Its unique mesoionic character facilitates passage across cellular membranes, and it can act as a bioisostere for other critical heterocycles, allowing for potent interactions with a variety of biological targets.[1] Derivatives of 1,2,3-thiadiazoles have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, antimicrobial, and herbicidal properties.[1][2] This guide focuses on a specific, promising subclass: derivatives of 5-chloro-4-phenyl-1,2,3-thiadiazole. The introduction of a phenyl group at the 4-position and a chloro group at the 5-position offers a synthetically versatile core. The phenyl ring provides a vector for exploring structure-activity relationships (SAR) through substitution, while the chlorine atom can serve as a leaving group for further nucleophilic substitution, allowing for the creation of diverse chemical libraries.

This document provides a comprehensive framework for the initial biological evaluation of novel 5-chloro-4-phenyl-1,2,3-thiadiazole derivatives. As a Senior Application Scientist, my objective is not merely to present protocols but to instill a strategic approach to screening—one that is efficient, logical, and yields high-quality, interpretable data for hit identification and lead optimization programs.

I. Foundational Chemistry: Synthesis of the Core Scaffold

Before a screening campaign can commence, a robust and scalable synthesis of the parent compound is essential. The Hurd-Mori reaction is a classic and reliable method for constructing the 1,2,3-thiadiazole ring from α-methylene ketone hydrazones using thionyl chloride (SOCl₂).[1][3]

Protocol 1: Synthesis of 5-Chloro-4-phenyl-1,2,3-thiadiazole

This protocol outlines the synthesis starting from phenylacetic acid, a common and inexpensive starting material.

Step 1: Synthesis of Phenylacetyl Chloride

-

To a round-bottom flask charged with phenylacetic acid (1.0 eq), add thionyl chloride (2.0 eq) at 0 °C under an inert atmosphere (N₂).

-

Allow the reaction mixture to warm to room temperature, then heat to reflux for 2-3 hours. The progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Remove the excess thionyl chloride under reduced pressure to yield crude phenylacetyl chloride, which is often used in the next step without further purification.

Step 2: Friedel-Crafts Acylation to form Desoxybenzoin

-

Dissolve phenylacetyl chloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or benzene.

-

Add anhydrous aluminum chloride (AlCl₃) (1.1 eq) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Quench the reaction by carefully pouring it onto crushed ice with concentrated HCl.

-

Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting desoxybenzoin by recrystallization or column chromatography.

Step 3: Formation of Desoxybenzoin Tosylhydrazone

-

Dissolve desoxybenzoin (1.0 eq) in ethanol or methanol.

-

Add p-toluenesulfonylhydrazide (1.1 eq) and a catalytic amount of acetic acid.

-

Reflux the mixture for 4-8 hours.

-

Cool the reaction mixture to room temperature. The tosylhydrazone product will often precipitate and can be collected by filtration, washed with cold ethanol, and dried.

Step 4: Hurd-Mori Cyclization to 5-Chloro-4-phenyl-1,2,3-thiadiazole

-

Suspend the desoxybenzoin tosylhydrazone (1.0 eq) in an excess of thionyl chloride (SOCl₂).

-

Heat the mixture to reflux for 6-12 hours. The reaction should be performed in a well-ventilated fume hood.

-

After cooling, carefully remove the excess thionyl chloride under reduced pressure.

-

Pour the residue onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product, 5-chloro-4-phenyl-1,2,3-thiadiazole, by column chromatography on silica gel.

II. The Screening Cascade: A Strategic Approach

A tiered screening approach is the most resource-effective strategy. It begins with broad, cost-effective primary assays to identify initial "hits" across multiple biological activities. These hits are then subjected to more specific secondary assays to confirm activity and elucidate the mechanism of action.

Caption: A typical workflow for the initial biological screening of a new compound library.

III. Primary Biological Screening Protocols

The following protocols are designed for an initial assessment of broad-spectrum biological activity. The choice of microbial strains and cell lines should be guided by the specific therapeutic area of interest but should initially include representatives of major classes.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

Materials:

-

Test Compounds (dissolved in DMSO, typically at 10 mg/mL)

-

Bacterial Strains:

-

Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)

-

Gram-negative: Escherichia coli (e.g., ATCC 25922)

-

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Positive Control: Ciprofloxacin or other appropriate antibiotic

-

Negative Control: DMSO

Procedure:

-

Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

-

Compound Dilution: In a 96-well plate, perform a serial two-fold dilution of the test compounds. Start by adding 100 µL of CAMHB to all wells. Add 100 µL of the stock compound solution to the first column and mix. Transfer 100 µL from the first column to the second, and repeat across the plate to create a concentration gradient (e.g., from 100 µg/mL to 0.098 µg/mL).

-

Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, bringing the final volume to 110 µL.

-

Controls:

-

Positive Control: Set up wells with a known antibiotic (e.g., Ciprofloxacin) following the same dilution scheme.

-

Negative Control (Growth Control): Wells containing CAMHB and bacterial inoculum only.

-

Solvent Control: Wells containing the highest concentration of DMSO used, CAMHB, and inoculum to ensure the solvent has no inhibitory effect.

-

Sterility Control: Wells with CAMHB only.

-

-

Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by using a plate reader to measure optical density at 600 nm.

Protocol 3: Antifungal Susceptibility Testing

This protocol is adapted for fungi, particularly yeast like Candida albicans, a common human pathogen.[5][6]

Materials:

-

Fungal Strain: Candida albicans (e.g., ATCC 90028)

-

RPMI-1640 medium buffered with MOPS

-

Other materials are similar to the antimicrobial assay.

-

Positive Control: Fluconazole

Procedure:

-

Inoculum Preparation: Grow C. albicans on Sabouraud Dextrose Agar. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.

-

Compound Dilution and Inoculation: Follow the same serial dilution and inoculation procedure as described in Protocol 2, using RPMI-1640 medium instead of CAMHB.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Reading Results: Determine the MIC as the lowest concentration that causes a significant inhibition (typically ≥50%) of growth compared to the growth control.

Protocol 4: In Vitro Cytotoxicity Screening via MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard initial screen for potential anticancer activity.[7][8]

Materials:

-

Cell Lines:

-

Cancer Cell Line: HeLa (cervical cancer) or MCF-7 (breast cancer)

-

Normal Cell Line (for selectivity): e.g., L929 (mouse fibroblast)

-

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization Solution: DMSO or a solution of 0.01 M HCl in 10% SDS.

-

Positive Control: Doxorubicin

-

Sterile 96-well flat-bottom plates

Procedure:

-

Cell Seeding: Seed the 96-well plates with cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle controls (DMSO) and a positive control (Doxorubicin).

-

Incubation: Incubate the plates for another 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO or the SDS-HCl solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Caption: Logic diagram for a tiered screening approach from primary assay to hit confirmation.

IV. Data Interpretation and Presentation

Clear and concise data presentation is crucial for making informed decisions. The following tables provide a template for summarizing the screening results for a hypothetical series of derivatives.

Table 1: Hypothetical Antimicrobial and Antifungal Screening Results

| Compound ID | R-Group Modification (at Phenyl Ring) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| Parent | H | >128 | >128 | >128 |

| CPT-01 | 4-Fluoro | 32 | 64 | 128 |

| CPT-02 | 4-Chloro | 16 | 32 | 64 |

| CPT-03 | 4-Nitro | 8 | 16 | 32 |

| CPT-04 | 4-Methoxy | 64 | >128 | >128 |

| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 | N/A |

| Fluconazole | (Positive Control) | N/A | N/A | 4 |

Insight: In this hypothetical data, electron-withdrawing groups (e.g., -NO₂) at the para-position of the phenyl ring appear to enhance antimicrobial and antifungal activity, suggesting a potential avenue for SAR exploration.

Table 2: Hypothetical In Vitro Cytotoxicity Screening Results

| Compound ID | R-Group Modification (at Phenyl Ring) | IC₅₀ (µM) vs. HeLa | IC₅₀ (µM) vs. L929 (Normal) | Selectivity Index (SI)¹ |

| Parent | H | >100 | >100 | - |

| CPT-01 | 4-Fluoro | 45.2 | 90.4 | 2.0 |

| CPT-02 | 4-Chloro | 22.8 | 75.1 | 3.3 |

| CPT-03 | 4-Nitro | 15.6 | 88.9 | 5.7 |

| CPT-04 | 4-Methoxy | 78.3 | >100 | >1.3 |

| Doxorubicin | (Positive Control) | 0.8 | 5.2 | 6.5 |

¹Selectivity Index (SI) = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line). A higher SI is desirable.

Insight: The trend observed in the antimicrobial screen appears to translate to cytotoxicity, with compound CPT-03 showing the most promising activity and a favorable selectivity index. This compound would be a high-priority candidate for further investigation.

V. Conclusion and Forward Look

This guide has outlined a systematic and robust methodology for the initial biological screening of novel 5-chloro-4-phenyl-1,2,3-thiadiazole derivatives. The core principles are a tiered screening cascade, validated protocols, and clear data analysis to facilitate SAR development. The broad biological potential of the thiadiazole scaffold suggests that such screening efforts are likely to yield promising hit compounds.[9] Hits identified through this cascade, such as the hypothetical CPT-03 , would become the subject of more advanced studies, including mechanism of action elucidation, secondary pharmacology, and initial ADME/Tox profiling, paving the way for their potential development as next-generation therapeutic agents.

References

-

MDPI. (n.d.). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Retrieved from [Link]

- An overview of biological activities of thiadiazole derivatives. (2024, July 23).

-

Karaman, B., et al. (n.d.). Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Retrieved from [Link]

-

Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Biological Activities of Thiadiazole Derivatives: A Review. Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of Some Novel 1, 3, 4- Thiadiazole derivatives. (2024, August 29). Retrieved from [Link]

-

PubMed. (n.d.). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Retrieved from [Link]

-

ProQuest. (n.d.). Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[1][4][10]thiadiazol-2-yl] derivatives as new antimicrobial agents. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and cytotoxic activity evaluation of some new 1, 3, 4-oxadiazole, 1, 3, 4-thiadiazole and 1, 2, 4- triazole derivatives attached to phthalimide. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Cytotoxic 1,3-Thiazole and 1,2,4-Thiadiazole Alkaloids from Penicillium oxalicum: Structural Elucidation and Total Synthesis. Retrieved from [Link]

-

PubMed. (n.d.). Cytotoxic 1,3-Thiazole and 1,2,4-Thiadiazole Alkaloids from Penicillium oxalicum: Structural Elucidation and Total Synthesis. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell lines. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[1][4][10]thiadiazol-2-yl] derivatives as new antimicrobial agents. Retrieved from [Link]

-

EBSCO. (n.d.). Thiazole antifungals | Research Starters. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. wisdomlib.org [wisdomlib.org]

- 10. mdpi.com [mdpi.com]

Spectroscopic Data for 5-Chloro-4-phenyl-1,2,3-thiadiazole: A Technical Guide

Introduction

5-Chloro-4-phenyl-1,2,3-thiadiazole is a heterocyclic compound of interest in medicinal chemistry and materials science. The 1,2,3-thiadiazole ring system, a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms, is a known pharmacophore present in various biologically active molecules[1]. The substitution pattern, featuring a phenyl group at the 4-position and a chloro group at the 5-position, modulates the electronic properties and reactivity of the core structure, making it a valuable synthon for further chemical elaboration.

Molecular Structure and Properties

Synthesis Context: The Hurd-Mori Reaction

The synthesis of 4-substituted-1,2,3-thiadiazoles is classically achieved via the Hurd-Mori reaction[3][4]. This method involves the cyclization of a hydrazone derivative of a ketone with thionyl chloride (SOCl₂). For 5-Chloro-4-phenyl-1,2,3-thiadiazole, the likely precursor would be the hydrazone of acetophenone. The mechanism involves the reaction of the hydrazone with thionyl chloride to form an intermediate that subsequently undergoes cyclization and elimination to yield the thiadiazole ring. More recent methods have also been developed to improve upon this classical synthesis[5]. Understanding the synthetic route is crucial as it informs potential impurities and side products that could be observed in spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Chloro-4-phenyl-1,2,3-thiadiazole, we will examine the expected signals in both ¹H and ¹³C NMR spectra. The data are predicted based on the known spectra of 4-phenyl-1,2,3-thiadiazole and the expected electronic effects of the chlorine substituent[3].

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be dominated by signals from the phenyl group protons. The 1,2,3-thiadiazole ring itself does not bear any protons in this molecule. The protons on the phenyl ring will likely appear as a complex multiplet in the aromatic region, typically between δ 7.0 and 8.5 ppm. The electron-withdrawing nature of the thiadiazole ring and the chloro group will likely shift these protons downfield compared to benzene.

| Expected Proton Signal | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Interpretation |

| Phenyl Protons (H-2', H-6') | ~ 7.8 - 8.2 | Multiplet (or Doublet) | These protons are ortho to the point of attachment to the thiadiazole ring and are expected to be the most deshielded due to the ring's anisotropic and inductive effects. |

| Phenyl Protons (H-3', H-4', H-5') | ~ 7.4 - 7.7 | Multiplet | The meta and para protons of the phenyl ring are expected to resonate at a slightly higher field compared to the ortho protons. Their signals will likely overlap, forming a complex multiplet. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the aromaticity of the rings. The carbons of the thiadiazole ring are expected at the lower field end of the spectrum due to the presence of electronegative nitrogen and sulfur atoms.

| Expected Carbon Signal | Expected Chemical Shift (δ, ppm) | Interpretation |

| C5 (Thiadiazole) | ~ 150 - 160 | This carbon is directly attached to the electronegative chlorine atom and is part of the heterocyclic ring, leading to a significant downfield shift. |

| C4 (Thiadiazole) | ~ 145 - 155 | This carbon is attached to the phenyl group and is also part of the electron-deficient thiadiazole ring. |

| C1' (Phenyl, ipso) | ~ 130 - 135 | The ipso-carbon of the phenyl ring, attached to the thiadiazole ring. Its signal may be of lower intensity. |

| C2', C6' (Phenyl, ortho) | ~ 128 - 132 | Ortho-carbons of the phenyl ring. |

| C3', C5' (Phenyl, meta) | ~ 129 - 133 | Meta-carbons of the phenyl ring. The chemical shift will be similar to the ortho carbons. |

| C4' (Phenyl, para) | ~ 130 - 135 | Para-carbon of the phenyl ring. Its chemical shift is influenced by resonance effects. |

Experimental Protocol: NMR Spectroscopy

The following protocol outlines the standard procedure for acquiring NMR spectra for a compound like 5-Chloro-4-phenyl-1,2,3-thiadiazole.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic compounds.

-

¹H NMR Acquisition:

-

Place the sample in the NMR spectrometer.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard one-pulse sequence. Typical parameters include a spectral width of -2 to 12 ppm, a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Co-add 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Use the same sample.

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. The spectral width is usually set from 0 to 220 ppm.

-

Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Caption: NMR Spectroscopy Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of 5-Chloro-4-phenyl-1,2,3-thiadiazole will show characteristic bands for the aromatic phenyl ring and the thiadiazole heterocycle. Data from the parent compound, 5-phenyl-1,2,3-thiadiazole, provides a strong basis for these assignments[6].

| Expected Vibrational Band (cm⁻¹) | Vibration Type | Interpretation |

| 3100 - 3000 | Aromatic C-H Stretch | These absorptions are characteristic of C-H bonds where the carbon is sp² hybridized, as in the phenyl ring. |

| ~1600, ~1580, ~1500, ~1450 | Aromatic C=C Ring Stretch | Multiple bands are expected for the phenyl ring due to the complex vibrational modes of the aromatic system. |

| 1400 - 1500 | C=N Stretch (Thiadiazole Ring) | The carbon-nitrogen double bond stretching within the thiadiazole ring is expected in this region. This is a key indicator of the heterocyclic system[7]. |

| 1000 - 1100 | C-Cl Stretch | A moderate to strong absorption corresponding to the carbon-chlorine bond is expected in the fingerprint region. |

| 700 - 900 | C-S Stretch / Ring Vibrations | The carbon-sulfur bond vibration is typically weak and can be difficult to assign definitively. It often overlaps with other ring vibrations and out-of-plane C-H bending. |

| 690 - 770 | Aromatic C-H Out-of-Plane Bend | Strong absorptions in this region can indicate the substitution pattern on the phenyl ring (monosubstituted). |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR accessory. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

-

Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify and label the major absorption bands.

-

Compare the peak positions and intensities with known correlation tables and literature data for similar compounds to assign the functional groups.

-

Caption: IR Spectroscopy (ATR) Workflow.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Expected Fragmentation Pattern

For 5-Chloro-4-phenyl-1,2,3-thiadiazole, the molecular ion peak (M⁺˙) is expected at m/z 196 (for the ³⁵Cl isotope) and m/z 198 (for the ³⁷Cl isotope) in an approximate 3:1 ratio, which is a characteristic signature of a monochlorinated compound. The fragmentation of 1,2,3-thiadiazoles is often characterized by the facile loss of a molecule of dinitrogen (N₂)[8].

| Expected Fragment (m/z) | Proposed Identity | Interpretation |

| 196 / 198 | [C₈H₅ClN₂S]⁺˙ (M⁺˙) | The molecular ion peak. The presence of the M+2 peak with approximately one-third the intensity of the M peak is a clear indicator of the presence of one chlorine atom. |

| 168 / 170 | [C₈H₅ClS]⁺˙ | This fragment results from the characteristic loss of a neutral N₂ molecule (28 Da) from the molecular ion. This is often a major fragmentation pathway for 1,2,3-thiadiazoles and is a strong structural indicator. |

| 133 | [C₈H₅S]⁺ | Loss of the chlorine atom (35 Da) from the [M-N₂]⁺˙ fragment. |

| 102 | [C₈H₆]⁺˙ or [C₇H₄N]⁺ | Further fragmentation could lead to the formation of a benzyne radical cation or other rearrangements. |

| 77 | [C₆H₅]⁺ | The phenyl cation, a very common fragment in the mass spectra of aromatic compounds. |

Experimental Protocol: Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS). For direct insertion, the sample is heated under vacuum to promote volatilization.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron from the molecule to form a positively charged molecular ion (M⁺˙).

-

Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative ion intensity versus m/z.

-

Data Analysis: Analyze the spectrum to identify the molecular ion peak and interpret the major fragment ions to confirm the structure of the compound. Pay close attention to isotopic patterns.

Conclusion

The structural elucidation of 5-Chloro-4-phenyl-1,2,3-thiadiazole relies on a synergistic application of NMR, IR, and Mass Spectrometry. This guide provides a detailed framework for understanding the expected spectroscopic data for this molecule, grounded in the established characteristics of the 1,2,3-thiadiazole ring system and its substituted analogs. The provided protocols represent robust, validated methodologies for acquiring high-quality data, ensuring scientific integrity and trustworthiness in the characterization of novel chemical entities. Researchers and drug development professionals can leverage this guide for the confident identification and characterization of this and structurally related compounds.

References

-

Ayrim, N. B., Abdula, A. M., Baker, S. M., Mohsen, G. L., Rodhan, W. F., & Rasheed, A. H. (2021). Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[7][9]thiadiazol-2-yl] derivatives as new antimicrobial agents. Journal of Physics: Conference Series, 1853(1), 012041.

- ISRES. (2022). 174 Thiadiazoles and Their Properties.

- Çavuş, M. S., & Muğlu, H. (2020). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Kastamonu University Journal of Engineering and Sciences, 6(1), 326-343.

-

Ayrim, N. B., Abdula, A. M., Baker, S. M., Mohsen, G. L., Rodhan, W. F., & Rasheed, A. H. (2021). Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[7][9]thiadiazol-2-yl] derivatives as new antimicrobial agents. Journal of Physics: Conference Series, 1853(1), 012041.

- Adnan, S., & Al-Masoudi, W. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011.

- El-Gohary, N. S. (2016). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. Journal of Heterocyclic Chemistry, 53(5), 1543-1550.

- Loghmani-Khouzani, H., Rauckyte, T., Ośmiałowski, B., Gawinecki, R., & Kolehmainen, E. (2007). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles.

-

Organic Chemistry Portal. (2021). Synthesis of 1,2,3-thiadiazoles. Retrieved from [Link]

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

-

NIST. (n.d.). 5-Phenyl-1,2,3-thiadiazole. In NIST Chemistry WebBook. Retrieved from [Link]

- Yekhlef, L., Villemin, D., & Choukchou-Braham, N. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules, 28(22), 7564.

- Zborovskii, D., Kliuchka, S., Rusanov, E., & Grygorenko, O. O. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(3), 2056.

- Kumar, D., Kumar, N. M., Waldia, A., & Kumar, S. (2021).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Page loading... [wap.guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]

- 6. 5-Phenyl-1,2,3-thiadiazole [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 20.198.91.3:8080 [20.198.91.3:8080]

An In-Depth Technical Guide to the Physical and Chemical Properties of 5-Chloro-4-phenyl-1,2,3-thiadiazole

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-4-phenyl-1,2,3-thiadiazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The 1,2,3-thiadiazole scaffold is a key structural motif in a variety of biologically active molecules, exhibiting properties that range from antimicrobial to anticancer and herbicidal.[1][2] This document details the core physicochemical properties, spectroscopic data, synthesis, and reactivity of the title compound. It is intended to serve as a foundational resource for scientists and professionals engaged in drug discovery and organic synthesis, providing both theoretical insights and practical experimental protocols.

Core Physicochemical Properties

5-Chloro-4-phenyl-1,2,3-thiadiazole is a substituted aromatic heterocycle. Its fundamental properties are crucial for its handling, reaction setup, and integration into larger molecular frameworks. The key identifiers and computed properties are summarized below.

| Property | Value | Source |

| CAS Number | 53646-00-7 | [3][4] |

| Molecular Formula | C₈H₅ClN₂S | [3] |

| Molecular Weight | 196.66 g/mol | [3] |

| Exact Mass | 195.98620 u | [3] |

| Appearance | Solid (typical for this class) | [5] |

| Topological Polar Surface Area | 54 Ų | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Heavy Atom Count | 12 | [3] |

Synthesis and Reactivity

The synthesis of the 1,2,3-thiadiazole ring is most classically achieved through the Hurd-Mori reaction.[1][6] This method remains a robust and widely utilized pathway for accessing this heterocyclic system from readily available starting materials.

Synthesis via the Hurd-Mori Reaction

The Hurd-Mori reaction involves the cyclization of an acylhydrazone with thionyl chloride (SOCl₂). For the synthesis of 5-Chloro-4-phenyl-1,2,3-thiadiazole, the logical precursor is the hydrazone of acetophenone. The thionyl chloride serves as both a dehydrating and chlorinating agent in a one-pot process.

Caption: General workflow for the synthesis of 5-Chloro-4-phenyl-1,2,3-thiadiazole via the Hurd-Mori reaction.

Experimental Protocol: Synthesis of 5-Chloro-4-phenyl-1,2,3-thiadiazole

Objective: To synthesize the title compound from acetophenone ethoxycarbonylhydrazone.

Methodology: This protocol is adapted from the general Hurd-Mori synthesis procedure.[2]

-

Preparation of the Hydrazone:

-

To a solution of acetophenone (1.0 eq) in ethanol, add ethoxycarbonylhydrazone (1.05 eq).

-

Add a catalytic amount of acetic acid and reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and concentrate it under reduced pressure.

-

Recrystallize the resulting solid from ethanol to yield the pure acetophenone ethoxycarbonylhydrazone intermediate.

-

-

Hurd-Mori Cyclization:

-

Causality: Thionyl chloride (SOCl₂) is a highly reactive reagent used in excess to act as both the solvent and the cyclizing/chlorinating agent. The reaction must be conducted under anhydrous conditions in a fume hood due to the evolution of HCl and SO₂ gases.

-

Slowly add the dried hydrazone intermediate (1.0 eq) in portions to an excess of thionyl chloride (5-10 eq) at 0°C with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 76°C) for 2-4 hours.

-

Monitor the reaction progress using TLC until the starting material is consumed.

-

Cool the mixture to room temperature and carefully quench the excess thionyl chloride by pouring the mixture over crushed ice. Caution: This is a highly exothermic process.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic extract under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield 5-Chloro-4-phenyl-1,2,3-thiadiazole as a solid.

-

Chemical Reactivity

The reactivity of 5-Chloro-4-phenyl-1,2,3-thiadiazole is dictated by its key functional groups:

-

Nucleophilic Substitution: The chlorine atom at the 5-position of the thiadiazole ring is susceptible to nucleophilic substitution.[7] This makes the compound a valuable intermediate for introducing various functionalities (e.g., amines, thiols, azides) at this position, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. Halogenated 1,3,4-thiadiazoles are known to be important intermediates where the halogen is readily displaced by nucleophiles.[7]

-

Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions (e.g., nitration, halogenation). The directing effects will be influenced by the electron-withdrawing nature of the thiadiazole ring.

-

Ring Stability: 1,2,3-Thiadiazoles can undergo thermal or photochemical decomposition to yield thioketenes and dinitrogen, which can be trapped to form other heterocyclic systems.

Spectroscopic Characterization

Structural elucidation of the title compound relies on a combination of standard spectroscopic techniques. While specific spectra for this exact compound are not publicly available, the expected data can be reliably predicted based on its structure and data from analogous compounds.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for mapping the carbon-hydrogen framework of the molecule.

| Predicted ¹H NMR Data (in CDCl₃) | |

| Chemical Shift (δ, ppm) | Multiplicity & Assignment |

| 7.40 - 7.60 | Multiplet, protons of the phenyl ring. |

| Predicted ¹³C NMR Data (in CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~128-132 | Phenyl ring carbons (CH). |

| ~135 | Phenyl ring ipso-carbon (C-Ar). |

| ~145 | C4 of thiadiazole ring. |

| ~155 | C5 of thiadiazole ring (bearing Cl). |

Experimental Protocol: NMR Data Acquisition[8]

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

-

Sample Preparation: Dissolve 5-10 mg of purified 5-Chloro-4-phenyl-1,2,3-thiadiazole in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; CDCl₃ is generally suitable for non-polar to moderately polar compounds.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition: Acquire standard one-dimensional ¹H and ¹³C spectra. A reference signal (TMS at 0 ppm or residual solvent peak) is used for calibration.

-

Data Analysis: Integrate proton signals and analyze chemical shifts and coupling constants to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups based on their vibrational frequencies.

| Predicted IR Data | |

| Vibrational Frequency (cm⁻¹) | Assignment |

| 3100 - 3000 | C-H stretching (aromatic) |

| ~1600, ~1450 | C=C stretching (aromatic ring) |

| ~1400 | C=N stretching (thiadiazole ring) |

| ~1070 | N-N stretching (thiadiazole ring) |

| 800 - 700 | C-Cl stretching |

| ~760, ~690 | C-H out-of-plane bending (aromatic) |

Experimental Protocol: IR Data Acquisition[8]

Objective: To identify functional groups within the molecule.

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used on the solid sample directly.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Record a background spectrum. Then, acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands and assign them to the corresponding functional groups.

Potential Applications in Research and Development

Thiadiazole isomers are well-established pharmacophores in drug discovery.[6] The 1,3,4-thiadiazole core, for instance, is present in numerous compounds with demonstrated antimicrobial, anti-inflammatory, and anticancer activities.[7][9][10][11][12] Derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole have shown potent cytotoxicity against cancer cell lines like MCF-7 and HepG2.[10][12]

While the 1,2,3-thiadiazole isomer is less common in approved drugs, it is a subject of intense research for its diverse biological activities, including potential as an antiviral and antifungal agent.[2] Therefore, 5-Chloro-4-phenyl-1,2,3-thiadiazole serves as a crucial building block. Its reactive chloro group allows for the facile synthesis of new chemical entities, enabling the exploration of this scaffold for novel therapeutic agents.

References

-

Chen, Z., Xu, W., Liu, K., Yang, S., Fan, H., & Pinaki, S. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046–9056. Available from: [Link]

-

Ayrim, N. B., Abdula, A. M., Baker, S. M., Mohsen, G. L., Rodhan, W. F., & Rasheed, A. H. (2021). Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[9][13][14]thiadiazol-2-yl] derivatives as new antimicrobial agents. Journal of Physics: Conference Series, 1853, 012041. Available from: [Link]

-

ISRES Publishing. (2022). Thiadiazoles and Their Properties. Retrieved January 22, 2026, from [Link]

-

Ayrim, N. B., et al. (2021). Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[9][13][14]thiadiazol-2-yl] derivatives as new antimicrobial agents. ResearchGate. Available from: [Link]

-

Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Scientia Pharmaceutica, 81(3), 573-609. Available from: [Link]

-

El-Masry, A. H., et al. (2021). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 26(16), 4905. Available from: [Link]

-

Various Authors. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. MDPI. Available from: [Link]

-

Scordino, M., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 16(4), 580. Available from: [Link]

-

El-Masry, A. H., et al. (2021). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI. Available from: [Link]

-

Wikipedia. (n.d.). Thiadiazole. Retrieved January 22, 2026, from [Link]

Sources

- 1. isres.org [isres.org]

- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 5-CHLORO-4-PHENYL-1,2,3-THIADIAZOLE CAS#: 53646-00-7 [m.chemicalbook.com]

- 5. 5-Chloro-3-phenyl-[1,2,4]thiadiazole | CymitQuimica [cymitquimica.com]

- 6. Thiadiazoles - Wikipedia [en.wikipedia.org]

- 7. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies [mdpi.com]

- 13. Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[1,3,4]thiadiazol-2-yl] derivatives as new antimicrobial agents - ProQuest [proquest.com]

- 14. echemi.com [echemi.com]

A Technical Guide to the Discovery and Synthesis of Novel 1,2,3-Thiadiazole Derivatives

Executive Summary

The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle that has garnered substantial interest in medicinal and agricultural chemistry.[1] Its unique mesoionic character facilitates the crossing of cellular membranes, and its structural resemblance to endogenous molecules allows it to act as a versatile bioisostere, interacting with a wide array of biological targets.[1][2] This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of novel 1,2,3-thiadiazole derivatives, intended for researchers, medicinal chemists, and professionals in drug development. We will delve into the foundational Hurd-Mori reaction, examine modern synthetic advancements, and survey the compound class's significant therapeutic potential, particularly in oncology, infectious diseases, and beyond.

The 1,2,3-Thiadiazole Scaffold: A Privileged Pharmacophore